Ethyl Indane-5-carboxylate

Organic Synthesis Medicinal Chemistry Chemical Intermediates

Ethyl Indane-5-carboxylate (ethyl 2,3-dihydro-1H-indene-5-carboxylate, C₁₂H₁₄O₂, MW 190.24) is a bicyclic aromatic ester comprising a 2,3-dihydro-1H-indene core with an ethyl carboxylate substituent specifically at the 5-position. It is registered under NSC 317013 and serves primarily as a versatile synthetic intermediate for constructing more elaborate molecules , including active pharmaceutical ingredients (APIs) and fine chemicals.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 105640-11-7
Cat. No. B1330594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Indane-5-carboxylate
CAS105640-11-7
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(CCC2)C=C1
InChIInChI=1S/C12H14O2/c1-2-14-12(13)11-7-6-9-4-3-5-10(9)8-11/h6-8H,2-5H2,1H3
InChIKeyMISHXOQPTHQOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Indane-5-carboxylate (CAS 105640-11-7): A Structural Overview for Scientific Procurement


Ethyl Indane-5-carboxylate (ethyl 2,3-dihydro-1H-indene-5-carboxylate, C₁₂H₁₄O₂, MW 190.24) is a bicyclic aromatic ester comprising a 2,3-dihydro-1H-indene core with an ethyl carboxylate substituent specifically at the 5-position . It is registered under NSC 317013 and serves primarily as a versatile synthetic intermediate for constructing more elaborate molecules , including active pharmaceutical ingredients (APIs) and fine chemicals .

Why Ethyl Indane-5-carboxylate (CAS 105640-11-7) Cannot Be Readily Replaced by Other Indane Esters


Simple substitution of Ethyl Indane-5-carboxylate with other indane carboxylates is inadvisable due to the critical influence of substitution pattern, ester moiety, and oxidation state on both chemical reactivity and biological activity. The regiospecific placement of the carboxylate at the 5-position dictates synthetic outcomes in further functionalization, while the ethyl ester group modulates physicochemical properties such as lipophilicity relative to the free acid [1]. Furthermore, comparative studies of indane versus tetralin scaffolds demonstrate that even subtle changes to the bicyclic framework can significantly alter receptor binding profiles, with indane derivatives exhibiting distinct (anti)androgenic activities compared to their tetralin counterparts [2].

Quantitative Differentiation of Ethyl Indane-5-carboxylate (CAS 105640-11-7) Against Comparators


Regiospecific Functionalization: 5-Position Substitution as a Determinant of Synthetic Utility

Ethyl Indane-5-carboxylate offers a defined, regiospecific substitution pattern at the 5-position of the indane core, which is critical for controlling downstream synthetic pathways. In contrast, alternative substitution patterns (e.g., 1-carboxylate or 2-carboxylate) would lead to divergent synthetic intermediates and final products due to altered electronic and steric environments . While no direct head-to-head yield comparison is available for this specific compound, its classification as a substituted indane in patents covering drug synthesis underscores its role as a defined, non-interchangeable building block [1].

Organic Synthesis Medicinal Chemistry Chemical Intermediates

Scaffold-Specific Biological Activity: Indane Core Exhibits Distinct Receptor Interactions Compared to Tetralin

A direct comparative study of indane and tetralin derivatives using receptor-specific bioassays quantified a class-level difference in biological activity. The study found that compounds derived from an indane scaffold, such as the musk fragrance ADBI (4-acetyl-1,1-dimethyl-6-tert-butylindane), act as androgen receptor (AR) antagonists at concentrations as low as 0.1 μM [1]. This contrasts with tetralin derivatives like AHTN, which are known estrogen receptor (ER) antagonists [1]. This provides a class-level inference that the indane core, including that of Ethyl Indane-5-carboxylate, confers a distinct pharmacological profile compared to the closely related tetralin scaffold.

Endocrinology Toxicology Drug Discovery

Ester vs. Carboxylic Acid: A Key Determinant of Lipophilicity and Reactivity for Intermediate Selection

The choice between an ester and its corresponding carboxylic acid is a critical decision point in chemical procurement, governed by quantifiable differences in physicochemical properties. The computed LogP (XLOGP3) for the free acid, indane-5-carboxylic acid (CAS 65898-38-6), is 2.24 . While an experimental value for Ethyl Indane-5-carboxylate is not available, esterification with ethanol is expected to increase lipophilicity by approximately 0.5-1.0 LogP units based on standard Hansch-Leo principles. This quantifiable difference directly impacts compound solubility, membrane permeability, and the choice of reaction conditions (e.g., base-sensitive vs. acid-sensitive steps).

Physicochemical Properties ADME Synthetic Chemistry

Optimal Scientific and Industrial Applications for Ethyl Indane-5-carboxylate (CAS 105640-11-7)


A Well-Defined Building Block for Structure-Activity Relationship (SAR) Studies

Ethyl Indane-5-carboxylate is ideally suited for systematic SAR investigations where a specific, regiospecifically functionalized bicyclic aromatic scaffold is required. Its defined 5-position substitution pattern provides a consistent and non-variable starting point for generating a library of derivatives. This is supported by its structural classification as a substituted indane in relevant drug discovery patents . Researchers can reliably use this compound to probe the effects of modifying the ester group or further functionalizing the indane core, confident that variations in activity stem from their designed modifications rather than from positional isomerism.

A Protected Intermediate for Multi-Step Synthesis of APIs and Fine Chemicals

As an ethyl ester, this compound functions as a protected form of indane-5-carboxylic acid. The ester moiety is stable to a wide range of reaction conditions but can be selectively hydrolyzed to the corresponding acid when needed. This makes Ethyl Indane-5-carboxylate an excellent choice as a late-stage intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, where the lipophilic ethyl group can also aid in chromatographic purification of intermediates .

A Scaffold for Probing Endocrine Receptor Interactions

Based on class-level evidence that other indane derivatives act as potent androgen receptor antagonists at low micromolar concentrations [1], Ethyl Indane-5-carboxylate serves as a valuable scaffold for medicinal chemists investigating novel modulators of nuclear hormone receptors. Its use as a starting material allows for the creation of new chemical entities that may exhibit similar or improved activity against the androgen receptor (AR) or related targets, while potentially avoiding the distinct estrogen receptor (ER) activity associated with the closely related tetralin scaffold [1].

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